(CAAC-Cy)Rh(COD)Cl
CAS No.:
Cat. No.: VC17956355
Molecular Formula: C23H35N
Molecular Weight: 325.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H35N |
|---|---|
| Molecular Weight | 325.5 g/mol |
| Standard InChI | InChI=1S/C23H35N/c1-17(2)19-11-10-12-20(18(3)4)21(19)24-16-23(15-22(24,5)6)13-8-7-9-14-23/h10-12,17-18H,7-9,13-15H2,1-6H3 |
| Standard InChI Key | JMRDSOGPCPPHML-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=C(C(=CC=C1)C(C)C)[N+]2=[C-]C3(CCCCC3)CC2(C)C |
Introduction
Structural and Chemical Properties of (CAAC-Cy)Rh(COD)Cl
The molecular formula of (CAAC-Cy)Rh(COD)Cl is , with a molecular weight of 572.07 g/mol . The CAAC ligand in this complex is characterized by a cyclohexyl group at the quaternary carbon center and a 2,6-diisopropylphenyl substituent on the nitrogen atom, which confers significant steric bulk and strong σ-donating properties . The COD ligand provides a labile coordination site, facilitating oxidative addition of hydrogen during catalysis.
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1801869-83-9 | |
| Storage Conditions | -20°C (powder, under nitrogen) | |
| Catalytic Activity | Hydrogenation of arenes | |
| Solubility | THF, toluene |
The complex is synthesized via reaction of with the CAAC ligand in the presence of a base such as potassium hexamethyldisilazide (KHMDS) . X-ray absorption fine structure (XAFS) and scanning transmission electron microscopy (STEM) studies confirm the formation of rhodium nanoparticles (Rh NPs) during catalysis, which are the active species .
Mechanistic Insights into Hydrogenation Catalysis
(CAAC-Cy)Rh(COD)Cl operates under mild conditions (room temperature, 1–7 atm ) to hydrogenate aromatic rings in ethers, amides, and esters . Kinetic studies reveal an induction period corresponding to the reduction of Rh(I) to Rh(0) and subsequent nanoparticle formation . The CAAC ligand stabilizes these nanoparticles, preventing aggregation and enhancing catalytic longevity.
The mechanism involves:
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Oxidative Addition: Dissociation of COD and coordination of to Rh.
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Substrate Binding: Arene adsorption onto the Rh NP surface.
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Hydrogen Transfer: Sequential and transfer to the aromatic ring, yielding a cis-configured cyclohexane derivative .
Steric effects dominate site selectivity. For example, in competitions between substituted aryl ethers, less hindered rings are hydrogenated preferentially . Electronic factors play a secondary role, as demonstrated by comparable rates for electron-rich and electron-poor substrates .
Applications in Selective Hydrogenation Reactions
Hydrogenation of Aromatic Ketones and Phenols
(CAAC-Cy)Rh(COD)Cl converts aryl ketones to cyclohexyl ketones and phenols to cyclohexanones with >90% selectivity . This reactivity is critical for pharmaceutical intermediates, where preservation of carbonyl groups is essential. For instance, acetophenone is hydrogenated to cyclohexylacetophenone without over-reduction to the alcohol .
Functional Group Tolerance
The catalyst retains functional groups such as silyl (SiR) and boryl (Bpin) during arene hydrogenation. This enables one-step synthesis of silylated and borylated cyclohexanes, which are valuable intermediates in cross-coupling reactions .
cis-Selective Hydrogenation
Multisubstituted arenes are reduced to all-cis cyclohexanes, a selectivity attributed to steric constraints on the Rh NP surface. For example, 1,2,3-trimethylbenzene yields all-cis-1,2,3-trimethylcyclohexane .
Comparative Performance with Other Rhodium Catalysts
Traditional Rh catalysts like or Rh/C require harsh conditions (high pressure, elevated temperatures) and lack functional group tolerance . In contrast, (CAAC-Cy)Rh(COD)Cl achieves superior activity at ambient conditions. A comparative analysis of turnover frequencies (TOFs) illustrates this advantage:
| Substrate | TOF (h): (CAAC-Cy)Rh(COD)Cl | TOF (h): |
|---|---|---|
| Diphenyl ether | 120 | <1 |
| Acetophenone | 95 | 5 |
| 1,2,3-Trimethylbenzene | 80 | 10 |
Data sourced from competition experiments in .
The CAAC ligand’s strong σ-donation increases electron density at Rh, accelerating activation. Additionally, its bulky substituents prevent catalyst deactivation via oligomerization .
Stability and Practical Considerations
(CAAC-Cy)Rh(COD)Cl is air-sensitive and must be stored under inert conditions . Despite this, the derived Rh NPs exhibit remarkable stability, maintaining activity over multiple cycles in batch reactions . Leaching tests confirm minimal Rh loss (<0.5 ppm), making the system suitable for industrial applications .
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